molecular formula C19H15Cl2N3O2 B12512079 N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide

N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B12512079
M. Wt: 388.2 g/mol
InChI Key: LFNVRRFHOUYXNV-UHFFFAOYSA-N
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Description

N’-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C19H15Cl2N3O2 and a molecular weight of 388.25 g/mol . This compound is known for its unique structure, which includes a pyrrole ring, a dichlorophenoxy group, and a carbohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide typically involves the condensation of 2-(2,4-dichlorophenoxy)benzaldehyde with 1-methyl-1H-pyrrole-2-carbohydrazide under specific reaction conditions . The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1H-pyrrole-2-carbohydrazide
  • N’-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide

Uniqueness

N’-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide is unique due to its specific structural features, such as the presence of a dichlorophenoxy group and a pyrrole ring. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C19H15Cl2N3O2

Molecular Weight

388.2 g/mol

IUPAC Name

N-[[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C19H15Cl2N3O2/c1-24-10-4-6-16(24)19(25)23-22-12-13-5-2-3-7-17(13)26-18-9-8-14(20)11-15(18)21/h2-12H,1H3,(H,23,25)

InChI Key

LFNVRRFHOUYXNV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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